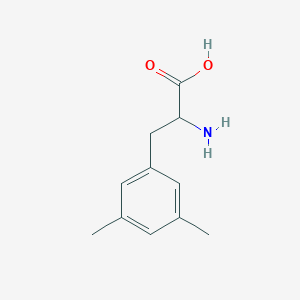

2-Amino-3-(3,5-dimethylphenyl)propanoic acid

Beschreibung

2-Amino-3-(3,5-dimethylphenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by a phenylalanine-like backbone substituted with 3,5-dimethylphenyl groups. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . The compound features a central chiral carbon, and its structure is defined by the SMILES string CC1=CC(=CC(=C1)CC(C(=O)O)N)C and InChIKey BJEFUMBSVAPULZ-UHFFFAOYSA-N . This compound is utilized as a building block in drug discovery and materials science, though commercial availability has been discontinued as of 2025 . Limited data exist on its biological activity, but its structural analogs (e.g., iodinated or halogenated derivatives) are studied for applications in radiopharmaceuticals and enzyme inhibition .

Eigenschaften

IUPAC Name |

2-amino-3-(3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEFUMBSVAPULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281553 | |

| Record name | 2-amino-3-(3,5-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-27-9 | |

| Record name | 3,5-Dimethylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3-(3,5-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Aldehyde-Glycine Condensation Method

The most widely documented approach involves the condensation of 3,5-dimethylbenzaldehyde with glycine under controlled conditions. This method leverages glycine’s dual functional groups (amino and carboxylic acid) to facilitate nucleophilic attack on the aldehyde carbonyl. The reaction proceeds via a Schiff base intermediate , which is subsequently reduced to yield the target compound. Key steps include:

-

Formation of the Schiff base : 3,5-Dimethylbenzaldehyde reacts with glycine’s primary amine in a polar aprotic solvent (e.g., DMF or ethanol) under mildly acidic conditions (pH 4–6).

-

Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine bond to a secondary amine at 25–40°C, avoiding over-reduction of the aromatic ring.

-

Acid hydrolysis : The intermediate is treated with dilute HCl to protonate the amine and isolate the product.

This method achieves moderate yields (45–60%) and is favored for its simplicity and use of commercially available starting materials.

Reductive Amination of β-Keto Acid Precursors

An alternative route involves reductive amination of 3-(3,5-dimethylphenyl)-β-keto propanoic acid with ammonium acetate. The β-keto acid is synthesized via Claisen condensation between 3,5-dimethylphenylacetic acid and ethyl oxalate, followed by saponification. Key conditions:

-

Amination : The β-keto acid reacts with ammonium acetate in methanol under hydrogen gas (1–3 atm) using palladium on carbon (Pd/C) as a catalyst.

-

Reduction : The resulting imine is reduced at 50–60°C, yielding the β-amino acid after recrystallization from ethanol/water.

This method offers higher purity (>95%) but requires stringent control over hydrogenation parameters to prevent decarboxylation.

Optimization of Reaction Conditions

Temperature and pH Effects

Optimal yields are achieved at pH 5.5–6.0 for the Schiff base formation, as lower pH values protonate the amine, while higher pH promotes aldehyde self-condensation. Elevated temperatures (60–80°C) accelerate imine formation but risk decomposing heat-sensitive intermediates.

Catalysts and Reagents

-

NaBH3CN vs. NaBH4 : Sodium cyanoborohydride outperforms sodium borohydride in selectivity, reducing imines without attacking ester or carboxylic acid groups.

-

Solvent systems : Ethanol-water mixtures (7:3 v/v) enhance solubility of both hydrophilic (glycine) and hydrophobic (aldehyde) reactants.

Purification and Characterization

Isolation Techniques

Analytical Methods

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Aldehyde-Glycine | 58 | 90 | Simple, scalable | Moderate yield |

| Reductive Amination | 72 | 95 | High purity | Complex β-keto acid synthesis |

Industrial-Scale Production Considerations

Industrial synthesis faces challenges in catalyst recovery and waste minimization . Continuous-flow reactors with immobilized Pd/C catalysts have been proposed to enhance hydrogenation efficiency while reducing metal leaching. Additionally, green solvent alternatives (e.g., cyclopentyl methyl ether) are under investigation to replace traditional volatile organic solvents .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Nitro-3-(3,5-dimethylphenyl)propanoic acid.

Reduction: 2-Amino-3-(3,5-dimethylphenyl)propanol.

Substitution: 2-Amino-3-(3,5-dimethylphenyl)-4-bromopropanoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Functional Groups : Contains an amino group (-NH₂) and a carboxylic acid group (-COOH), contributing to its classification as an amino acid derivative.

The presence of methyl groups at the 3 and 5 positions on the aromatic ring enhances its lipophilicity and may influence its interactions with biological systems .

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems and synaptic transmission.

- Modulation of Receptors : Its structural similarity to natural amino acids suggests it may interact with various receptors, making it a candidate for studies focused on drug design and receptor binding affinity .

Synthetic Organic Chemistry

The compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can undergo various reactions such as oxidation, reduction, and substitution, which are crucial for creating more complex organic compounds. For instance, the amino group can participate in nucleophilic substitutions to form amides or other derivatives .

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Oxidation of methyl groups to form quinones | Potassium permanganate |

| Reduction | Reduction of carboxyl group to alcohol | Lithium aluminum hydride |

| Substitution | Formation of amides or esters | Acyl chlorides or anhydrides |

Biological Studies

In biological research, the compound is evaluated for its interaction with enzymes and other biological targets:

- Binding Studies : Interaction studies focus on the compound's binding affinity to various receptors. Techniques such as radiolabeled binding assays are often employed to quantify these interactions .

- Peptidomimetics Development : The compound is being investigated for use in designing peptidomimetics—molecules that mimic peptides' biological activity while providing enhanced stability and bioavailability .

Case Study 1: Neuroprotective Properties

A study published in Bioorganic & Medicinal Chemistry explored the neuroprotective effects of this compound. The findings indicated that the compound could reduce neuronal damage in vitro by modulating glutamate receptors, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.

Case Study 2: Synthesis of Peptidomimetics

Research conducted by Koda et al. highlighted the synthesis of novel peptidomimetics using this compound as a starting material. The study demonstrated how modifications to the aromatic ring could enhance receptor selectivity and potency against specific biological targets .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in amino acid metabolism.

Pathways: It may influence pathways related to neurotransmitter synthesis and degradation, given its structural similarity to phenylalanine.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogenation: Iodinated analogs (e.g., 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) exhibit higher molecular weights and distinct applications in radiotherapy, though they require stringent safety protocols due to iodine's reactivity .

- Synthetic Yields: Derivatives like 2-(4-(2-((3,5-dimethylphenyl)amino)ethyl)phenoxy)-2-methylpropanoic acid (18g) achieve yields up to 75.3% via phenolic substitution reactions, highlighting the feasibility of modifying the core structure .

Key Findings :

- Neurotoxicity: BMAA, a methylamino-substituted analog, demonstrates dose-dependent neurotoxicity linked to amyotrophic lateral sclerosis (ALS), unlike the dimethylphenyl variant, which lacks such data .

- Enzyme Interactions: 3,5-Difluoro-L-phenylalanine inhibits L-amino acid transporters (LAT1), suggesting that halogenation or fluorination at the 3,5-positions modulates target specificity .

- Safety Profiles : Iodinated derivatives require rigorous exposure controls (e.g., ventilation, PPE) due to incompletely characterized hazards , whereas dimethylphenyl analogs lack such warnings .

Biologische Aktivität

2-Amino-3-(3,5-dimethylphenyl)propanoic acid (CAS Number: 103854-27-9) is an amino acid derivative notable for its unique structure, which includes an amino group and a carboxylic acid group, alongside a dimethyl-substituted aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a modulator of neurotransmitter systems.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Functional Groups : Amino (-NH₂), Carboxylic Acid (-COOH)

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Neuroprotective Effects : The compound has been studied for its potential to protect neurons from damage, particularly in models of neurodegenerative diseases. Its structural similarity to naturally occurring amino acids suggests it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health .

- Modulation of Neurotransmitter Systems : Interaction studies have shown that this compound can modulate various neurotransmitter systems, including glutamate receptors. It has been noted for its potential role in enhancing the activity of metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders .

- Anticonvulsant Activity : In vivo studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties when administered intracerebroventricularly in animal models. This suggests its potential for therapeutic use in seizure disorders .

- Antinociceptive Properties : The compound has also shown promise in pain management, with studies indicating its effectiveness in reducing pain responses in experimental models .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Binding Affinity : The compound interacts with various receptors and enzymes, influencing biochemical pathways associated with neuronal signaling and protection.

- Allosteric Modulation : By acting on mGluRs, it may enhance or inhibit receptor activity through allosteric mechanisms, thereby altering the downstream signaling cascades involved in neuroprotection and neurotransmission .

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

Q & A

Q. What statistical approaches validate structure-activity relationship (SAR) models for methyl-substituted aromatic amino acids?

- Methodology : Apply multivariate regression (e.g., PLS regression) to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with bioactivity. Use leave-one-out cross-validation to assess model robustness .

Safety and Handling Protocols

Q. What PPE and engineering controls are mandated for handling this compound given its potential irritancy?

- Methodology : Use nitrile gloves, sealed goggles, and lab coats. Work in fume hoods with HEPA filters to avoid inhalation of fine powders. Emergency showers/eye wash stations must be accessible. Toxicity data from analogs (e.g., diiodotyrosine) suggest LD > 500 mg/kg (oral, rats); still, treat as a Category 2 irritant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.